molecular formula C14H13N3O2S2 B2915226 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034412-42-3

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2915226
CAS RN: 2034412-42-3
M. Wt: 319.4
InChI Key: CCEYNLAWXIJCIU-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a novel compound with potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activity

A series of novel thienopyrimidine linked rhodanine derivatives, including compounds similar in structure to N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, has been synthesized and evaluated for antimicrobial activity. These derivatives demonstrated significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) ranging from 3.25 to 6.25 μg/mL, compared with standard antibiotics like Gentamicin. Additionally, they showed antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans, presenting MIC values similar to Fluconazole (Kerru et al., 2019).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Compounds featuring the thienopyrimidine core have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential as antitumor agents. These compounds, including analogs of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, have shown excellent inhibitory activity against human TS and DHFR, with IC50 values in the nanomolar range. Such dual inhibition is beneficial for the development of new anticancer drugs with enhanced efficacy and reduced resistance (Gangjee et al., 2009).

Anticancer Activity

The design and synthesis of compounds containing the thienopyrimidine scaffold, such as N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide, have led to the discovery of molecules with promising anticancer activity. Specifically, certain derivatives have demonstrated marked inhibition against various cancer cell lines, including human colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45), showcasing potential as anticancer agents (Huang et al., 2020).

Synthesis and Chemical Transformation

Research into the reaction mechanisms and synthetic applications of thienopyrimidine derivatives reveals the potential for creating a broad range of novel compounds with significant biological activities. For instance, investigations into the reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation have provided insights into efficient methods for synthesizing thieno[2,3-d]pyrimidines, which can serve as a foundation for further pharmacological exploration (Davoodnia et al., 2009).

properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c18-12(7-10-1-5-20-8-10)15-3-4-17-9-16-11-2-6-21-13(11)14(17)19/h1-2,5-6,8-9H,3-4,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEYNLAWXIJCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide

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